molecular formula C29H29N3O5 B2885652 2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide CAS No. 894558-34-0

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

Cat. No. B2885652
CAS RN: 894558-34-0
M. Wt: 499.567
InChI Key: HZPGSULYURXSNL-UHFFFAOYSA-N
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Description

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

The structural complexity of quinoline derivatives, including amide functionalities, enables diverse spatial orientations and interactions. For instance, the N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide showcases a stretched amide structure that facilitates the formation of a tweezer-like geometry. This geometry promotes self-assembly through weak C–H⋯π and C–H⋯O interactions, resulting in a channel-like molecular structure. The crystal structures of related salts reveal variations in protonation and geometric forms, influencing their interaction capabilities (Kalita et al., 2010).

Synthetic Pathways

The synthesis of quinoline derivatives with amide bonds has been extensively studied. The process involves the reaction of specific precursors to form co-crystals and salts, showcasing the versatility of quinoline compounds in forming various molecular architectures. Such synthetic methodologies are crucial for the development of compounds with potential applications in medicinal chemistry and materials science (Karmakar et al., 2009).

Antimalarial Activity

Quinoline derivatives have demonstrated significant antimalarial activities. A series of compounds synthesized from substituted 1-phenyl-2-propanones showed potent activity against Plasmodium berghei in mice. The study highlights the correlation between the molecular structure of phenyl analogues and their antimalarial potency, underscoring the potential of quinoline derivatives in the development of new antimalarial drugs (Werbel et al., 1986).

Asymmetric Hydrogenation Catalysts

Quinoline derivatives have been employed as ligands in asymmetric hydrogenation reactions. These compounds, when used as ligands for rhodium complexes, exhibit excellent enantioselectivities and high catalytic activities in hydrogenating functionalized alkenes. This application is particularly relevant in the synthesis of chiral pharmaceutical ingredients, demonstrating the compound's utility in organic synthesis and drug development (Imamoto et al., 2012).

Corrosion Inhibition

Quinoline derivatives have also been studied for their corrosion inhibition properties. Quantum chemical calculations based on DFT methods have been performed on quinoxalines compounds to determine their effectiveness as corrosion inhibitors. The theoretical results are consistent with experimental data, highlighting the role of molecular structure in corrosion inhibition efficiency (Zarrouk et al., 2014).

properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-3-19-7-9-22(10-8-19)30-17-21-13-20-14-26-27(37-12-11-36-26)16-25(20)32(29(21)34)18-28(33)31-23-5-4-6-24(15-23)35-2/h4-10,13-16,30H,3,11-12,17-18H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPGSULYURXSNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)OC)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide

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